Vat Orange 1
Overview
Description
This compound is primarily used as a building block in the preparation of a new series of conjugated polymers. It is recognized for its highly carcinogenic properties and is often associated with lung cancer in smokers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vat Orange 1 is synthesized from a low-cost, easily accessible vat dye called this compound. This process involves polymerization reactions using Suzuki–Miyaura coupling with various compounds such as 6,6′-isoindigo, 3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione (DPP), and 4,7-dithieno-2,1,3-benzothiadiazole (TBT).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above, with a focus on scalability and cost-effectiveness. The use of this compound as a starting material makes the process economically viable.
Chemical Reactions Analysis
Types of Reactions
Vat Orange 1 undergoes various types of chemical reactions, including:
Polymerization: Using Suzuki–Miyaura coupling.
Reduction and Alkylation: Conversion of ketone groups into alkoxy groups.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Reduction and Alkylation: Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) and alkylating agents.
Major Products
The major products formed from these reactions are donor–acceptor polymers with varied electronic properties.
Scientific Research Applications
Vat Orange 1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of conjugated polymers.
Biology: Studied for its highly carcinogenic properties and its role in lung cancer.
Medicine: Research on its metabolic activation and carcinogenic properties.
Industry: Utilized in the creation of electronic devices due to its tunable electronic properties.
Mechanism of Action
The mechanism by which Vat Orange 1 exerts its effects involves its metabolic activation leading to highly mutagenic and toxic metabolites. These metabolites bind to DNA and induce mutations, potentially leading to tumor formation.
Comparison with Similar Compounds
Similar Compounds
2,9-Dibenzo[b,def]chrysene: Another compound used as a building block for organic electronics.
Vat Orange 3 (4,10-dibromoanthanthrone): Used in the preparation of π-conjugated molecules and polymers.
Uniqueness
Vat Orange 1 is unique due to its specific electronic properties and its role in the synthesis of donor–acceptor polymers. Its highly carcinogenic nature also sets it apart from other similar compounds.
Properties
IUPAC Name |
3,6-dibromohexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(22),2,4,6,9(23),10,12(24),13,15,17,20-undecaene-8,19-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10Br2O2/c25-17-9-10-18(26)22-21(17)14-6-8-15-19-12(5-7-16(20(14)19)24(22)28)11-3-1-2-4-13(11)23(15)27/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDMAACDNUUUHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=C(C=CC(=C56)Br)Br)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051668 | |
Record name | C.I. Vat Orange 23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-11-4 | |
Record name | Dibenzo(b,def)chrysene-7,14-dione, dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[b,def]chrysene-7,14-dione, dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Vat Orange 23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromodibenzo[b,def]chrysene-7,14-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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